molecular formula Ce2O3 B8682413 DICERIUM TRIOXIDE CAS No. 11129-18-3

DICERIUM TRIOXIDE

Cat. No.: B8682413
CAS No.: 11129-18-3
M. Wt: 328.23 g/mol
InChI Key: DRVWBEJJZZTIGJ-UHFFFAOYSA-N
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Description

Dicerium trioxide (Ce₂O₃), also known as cerium(III) oxide, is a rare-earth oxide composed of two cerium atoms and three oxygen atoms. According to market reports, this compound (EC 215-718-1) is utilized across diverse industries, including manufacturing, technology, and chemical intermediates . The compound is tracked in extensive databases covering historic (1997–2019), current (2020–2027), and projected (2027–2046) consumption patterns, with detailed analyses spanning 59 market research chapters . These reports emphasize its economic significance but lack granular data on its chemical behavior or synthesis methods.

Chemical Reactions Analysis

Redox Reactions

Ce₂O₃ undergoes reversible oxidation and reduction, driven by oxygen availability and temperature:

Oxidation to Cerium(IV) Oxide

Ce2O3+12O22CeO2\text{Ce}_2\text{O}_3 + \frac{1}{2}\text{O}_2 \rightarrow 2\text{CeO}_2

  • Conditions : Elevated temperatures (>400°C) in oxygen-rich environments .

  • Mechanism : Oxygen incorporation into the lattice, filling vacancies and oxidizing Ce³⁺ to Ce⁴⁺.

Reduction from Cerium(IV) Oxide

2CeO2+H2Ce2O3+H2O2\text{CeO}_2 + \text{H}_2 \rightarrow \text{Ce}_2\text{O}_3 + \text{H}_2\text{O}

  • Conditions : Hydrogen gas at ~1,400°C .

  • Industrial Relevance : Used in catalytic converters to store/release oxygen dynamically.

Acid-Base Reactions

Ce₂O₃ reacts with strong acids to form cerium(III) salts:

Reaction with Hydrochloric Acid

Ce2O3+6HCl2CeCl3+3H2O\text{Ce}_2\text{O}_3 + 6\text{HCl} \rightarrow 2\text{CeCl}_3 + 3\text{H}_2\text{O}

  • Solubility : Insoluble in water but dissolves in HCl, H₂SO₄ .

Reaction with Sulfuric Acid

Ce2O3+3H2SO4Ce2(SO4)3+3H2O\text{Ce}_2\text{O}_3 + 3\text{H}_2\text{SO}_4 \rightarrow \text{Ce}_2(\text{SO}_4)_3 + 3\text{H}_2\text{O}

Biocatalytic Reactions

Ce₂O₃ nanoparticles mimic enzymatic activity due to Ce³⁺/Ce⁴⁺ redox cycling:

Superoxide Dismutase (SOD) Mimicry

Ce3++O2Ce4++O2\text{Ce}^{3+} + \text{O}_2^{●-} \rightarrow \text{Ce}^{4+} + \text{O}_2
Ce4++O2+2H+Ce3++H2O2\text{Ce}^{4+} + \text{O}_2^{●-} + 2\text{H}^+ \rightarrow \text{Ce}^{3+} + \text{H}_2\text{O}_2

  • Key Factor : Higher Ce³⁺/Ce⁴⁺ ratios enhance SOD activity .

Peroxidase-like Activity

Ce3++H2O2+H+Ce4++OH+H2O\text{Ce}^{3+} + \text{H}_2\text{O}_2 + \text{H}^+ \rightarrow \text{Ce}^{4+} + \text{OH}^● + \text{H}_2\text{O}

  • Mechanism : Surface Ce³⁺ sites decompose H₂O₂ into hydroxyl radicals (●OH) .

Reactions with Hydrogen Peroxide

Ce₂O₃ interacts with H₂O₂, producing reactive oxygen species (ROS) or peroxides:

Morphology Primary Reaction Product Application
Rod-shapedCe³⁺ + H₂O₂ → Ce–OOHPeroxidesPollutant degradation
CubicH₂O₂ → ●OH + O₂ROSCancer therapy
  • pH Dependence : Acidic conditions favor ●OH generation, while neutral pH promotes peroxide formation .

Thermal Redox Cycling

Ce₂O₃ participates in two-step solar-driven water splitting:

  • Thermal Reduction :
    Ce2O32CeO2δ+δO2\text{Ce}_2\text{O}_3 \rightarrow 2\text{CeO}_{2-\delta} + \delta\text{O}_2

  • Water Oxidation :
    2CeO2δ+H2OCe2O3+H22\text{CeO}_{2-\delta} + \text{H}_2\text{O} \rightarrow \text{Ce}_2\text{O}_3 + \text{H}_2

  • Efficiency Boost : Transition metal doping (e.g., Zr, Mn) stabilizes oxygen vacancies, enhancing H₂ yield .

Catalytic CO Oxidation

2CO+O2Ce2O32CO22\text{CO} + \text{O}_2 \xrightarrow{\text{Ce}_2\text{O}_3} 2\text{CO}_2

  • Role : Oxygen vacancies in Ce₂O₃ store/release O₂, optimizing CO conversion.

NOx Reduction

NO+CON2+CO2\text{NO} + \text{CO} \rightarrow \text{N}_2 + \text{CO}_2

  • Mechanism : Ce³⁺ facilitates electron transfer, breaking N–O bonds.

Phase Transition Dynamics

Ce₂O₃ reversibly transforms to CeO₂ under electric fields or oxidative stress:

  • Electric Field-Induced Oxidation :
    Ce2O3E-field2CeO2+2e\text{Ce}_2\text{O}_3 \xrightarrow{\text{E-field}} 2\text{CeO}_2 + 2e^-

  • Implication : Enables use in resistive switching devices.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Dicerium Trioxide, and how can researchers optimize precursor ratios to achieve phase purity?

  • Methodological Answer : this compound synthesis typically involves solid-state reactions or sol-gel methods. To optimize precursor ratios (e.g., Ce³⁺/Ce⁴⁺), researchers should employ controlled calcination temperatures (600–900°C) and inert atmospheres to prevent unwanted oxidation. Phase purity can be verified using X-ray diffraction (XRD) with Rietveld refinement, coupled with thermogravimetric analysis (TGA) to monitor mass loss during thermal treatment. Systematic variation of precursor molar ratios (e.g., 1:1 to 1:3 CeCl₃:CeO₂) followed by Raman spectroscopy can identify stoichiometric deviations .

Q. How should researchers characterize the crystallographic and electronic properties of this compound to ensure reproducibility?

  • Methodological Answer : Use a combination of XRD for crystallographic analysis, X-ray photoelectron spectroscopy (XPS) to confirm oxidation states (Ce³⁺ vs. Ce⁴⁺), and UV-Vis spectroscopy to assess bandgap energy. Common pitfalls include improper sample preparation (e.g., surface contamination affecting XPS results) and misinterpreting XRD peaks due to amorphous phases. Cross-validate data with neutron diffraction for oxygen vacancy quantification and electron paramagnetic resonance (EPR) for defect analysis .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported catalytic mechanisms of this compound for CO oxidation?

  • Methodological Answer : Discrepancies often arise from differences in surface defects or reaction conditions. Researchers should:

  • Conduct in situ Fourier-transform infrared spectroscopy (FTIR) to identify intermediate species under varying temperatures (25–400°C).
  • Use isotopic labeling (e.g., ¹⁸O₂) to trace oxygen mobility.
  • Compare catalytic activity across defect-engineered samples (e.g., Ce₂O₃ with controlled oxygen vacancies via H₂ reduction).
    Triangulate data with density functional theory (DFT) simulations to map reaction pathways .

Q. How can researchers design experiments to investigate the redox behavior of this compound in aqueous environments while mitigating confounding factors?

  • Methodological Answer : To study redox dynamics (e.g., Ce³⁺ ↔ Ce⁴⁺ transitions):

  • Use electrochemical methods (cyclic voltammetry, chronoamperometry) with a three-electrode system in pH-buffered solutions.
  • Control dissolved oxygen levels via N₂ purging to isolate Ce-mediated redox processes.
  • Employ operando X-ray absorption spectroscopy (XAS) to monitor real-time oxidation state changes.
    Statistical tools like multivariate regression can isolate pH, temperature, and ionic strength effects .

Q. What methodologies address inconsistencies in reported thermal stability thresholds for this compound?

  • Methodological Answer : Discrepancies may stem from differing atmospheric conditions (air vs. argon). Researchers should:

  • Perform simultaneous TGA-DSC (differential scanning calorimetry) under controlled atmospheres.
  • Compare decomposition kinetics using isothermal vs. non-isothermal models (e.g., Kissinger method).
  • Validate results with high-temperature XRD to track phase transitions up to 1000°C.
    Replicate experiments across multiple labs to confirm reproducibility .

Q. Methodological Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis formulation for this compound studies?

  • Example Application : A study investigating Ce₂O₃ as a solid electrolyte for fuel cells must assess:

  • Feasibility: Access to glovebox setups for air-sensitive synthesis.
  • Novelty: Comparison with existing electrolytes (e.g., YSZ).
  • Ethics: Environmental impact of cerium extraction.
    Pilot studies using impedance spectroscopy can pre-test feasibility .

Q. What statistical approaches are recommended for analyzing spectroscopic data from this compound experiments?

  • Methodological Answer : For XRD or XPS datasets:

  • Use principal component analysis (PCA) to identify dominant spectral features.
  • Apply Gaussian-Lorentzian fitting for peak deconvolution (e.g., separating Ce³⁺ and Ce⁴⁺ XPS peaks).
  • Report confidence intervals for bandgap calculations derived from Tauc plots.
    Open-source tools like CrystalDiffract or CasaXPS enhance reproducibility .

Comparison with Similar Compounds

Comparison with Similar Compounds

Dicerium trioxide belongs to the broader class of metal oxides, which share structural and functional similarities. Below is a comparative analysis with iridium sesquioxide (Ir₂O₃), titanium dioxide (TiO₂), and chromium trioxide (CrO₃), based on evidence provided.

Structural and Compositional Differences

Compound Molecular Formula Oxidation State Key Structural Features
This compound Ce₂O₃ Ce³+ Rare-earth oxide; likely cubic or hexagonal
Iridium sesquioxide Ir₂O₃ Ir³+ Layered structure; Ir³+ in octahedral sites
Titanium dioxide TiO₂ Ti⁴+ Tetragonal (rutile/anatase) crystal phases
Chromium trioxide CrO₃ Cr⁶+ Acidic oxide; forms chromic acid in water
  • This compound vs. Iridium sesquioxide : Both are sesquioxides (M₂O₃) with +3 metal oxidation states. However, cerium’s larger ionic radius (1.14 Å vs. Ir³+’s 0.82 Å) influences lattice stability and reactivity .
  • This compound vs. Titanium dioxide : TiO₂ (Ti⁴+) is a wide-bandgap semiconductor with photocatalytic applications, whereas Ce₂O₃’s lower oxidation state (Ce³+) suggests redox activity, akin to cerium(IV) oxide (CeO₂) in catalytic systems .
  • This compound vs. Chromium trioxide: CrO₃ (Cr⁶+) is a strong oxidizer and carcinogen, whereas Ce₂O₃’s Ce³+ is less toxic but may exhibit reducing properties .

Properties

CAS No.

11129-18-3

Molecular Formula

Ce2O3

Molecular Weight

328.23 g/mol

IUPAC Name

cerium(3+);oxygen(2-)

InChI

InChI=1S/2Ce.3O/q2*+3;3*-2

InChI Key

DRVWBEJJZZTIGJ-UHFFFAOYSA-N

Canonical SMILES

[O-2].[O-2].[O-2].[Ce+3].[Ce+3]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A zirconium-cerium-lanthanum composite oxide (Powder A5) was prepared according to the procedure of Example 1 while changing the amounts of zirconium oxychloride, cerium, and lanthanum to be used so as to form a weight ratio of 40 g of zirconium oxide, 10 g of cerium oxide, and 10 g of lanthanum oxide.
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Synthesis routes and methods II

Procedure details

A zirconium-cerium-lanthanum composite oxide (Powder A1) was obtained by hydrolyzing a zirconium oxychloride solution thereby obtaining zirconium hydroxide, adding an aqueous nitric acid solution of cerium and lanthanum to the zirconium hydroxide and mixing them together, neutralizing the resultant mixture by addition of an alkali, washing, drying at 120° C. for two hours and calcining at 700° C. for one hour the product of neutralization, with the relevant components used in amounts calculated to form a weight ratio of 40 g of zirconium oxide, 20 g of cerium oxide, and 15 g of lanthanum oxide.
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Synthesis routes and methods III

Procedure details

A zirconium-cerium-lanthanum composite oxide (Powder A2) was obtained according to the procedure of Example 1 while changing the amounts of zirconium oxychloride, cerium, and lanthanum to be used so as to form a weight ratio of 25 g of zirconium oxide, 12.5 g of cerium oxide, and 9.5 g of lanthanum oxide.
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Synthesis routes and methods IV

Procedure details

Example 73 was repeated except that before aging a solution of cerium nitrate and a solution of ammonium vanadate were added sufficient to obtain about 8% by weight of cerium as cerium oxide and 4% by weight of vanadium as vanadium oxide on the final product based on the Al2O3 content. The rest of the processing was the same. XRD analysis indicated the products were Alumina doped with anionic clay.
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